![molecular formula C13H16ClN3O5S B2483009 N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide CAS No. 1105230-05-4](/img/structure/B2483009.png)
N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to "N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide" involves condensation reactions, often with the presence of sodium ethanolate or other catalysts to afford the corresponding benzylidene derivatives in good yields. These compounds, upon further reaction, can yield various derivatives showcasing the versatility in their synthesis pathways (Patel & Dhameliya, 2010).
Molecular Structure Analysis
Structural analysis through methods like single-crystal X-ray diffraction helps in understanding the spatial arrangement of atoms within these compounds. For instance, a related compound demonstrated a triclinic system with specific geometric parameters, highlighting the intricate molecular geometry these substances can possess (Xu et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving compounds with similar structures include facile condensation, yielding benzylidene derivatives, and further transformations into pyrazole derivatives under specific conditions. These reactions are pivotal in tailoring the chemical properties of the molecule for desired biological activities (Patel & Dhameliya, 2010).
Scientific Research Applications
Synthesis and Structural Analysis
The synthesis of optically active binuclear diorganotin compounds from oxalamides demonstrates the importance of such compounds in the preparation of materials with specific optical properties. Jiménez‐Pérez et al. (2006) discuss the preparation and characterization of such compounds, highlighting their potential in materials science and coordination chemistry Jiménez‐Pérez et al., 2006.
Catalytic and Synthetic Applications
Research on oxazolidinones and related structures often focuses on their roles as intermediates in organic synthesis. For example, De et al. (2017) established Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide as an effective catalyst system for Goldberg amidation, indicating the utility of oxalamide derivatives in facilitating complex organic reactions De et al., 2017.
Potential Biological and Pharmaceutical Applications
Although the initial query excluded drug use, dosage, and side effects, it's worth noting the exploration of oxazolidinone structures in the development of new pharmaceuticals. For instance, research on novel oxazolidinone antibacterial agents showcases the class's potential in addressing antimicrobial resistance, a significant concern in modern medicine Zurenko et al., 1996.
Functional Material Development
The synthesis and characterization of functionalized oxazolidinones and their applications in creating novel materials further demonstrate the versatility of compounds related to N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-hydroxyethyl)oxalamide. These compounds' unique properties enable their use in diverse fields, from materials science to organic synthesis and potentially even in pharmaceuticals Bhunia et al., 2022.
properties
IUPAC Name |
N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-hydroxyethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O5S/c14-10-3-2-9(16-13(20)12(19)15-4-6-18)8-11(10)17-5-1-7-23(17,21)22/h2-3,8,18H,1,4-7H2,(H,15,19)(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIXXPZMZSUPYAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=C(C=CC(=C2)NC(=O)C(=O)NCCO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.